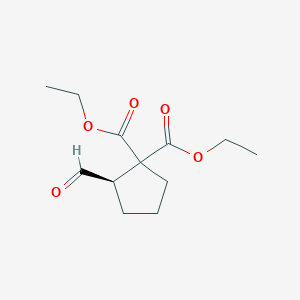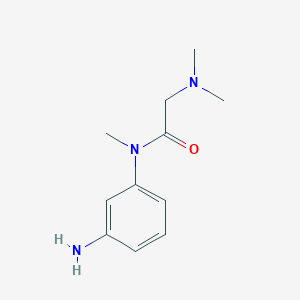![molecular formula C21H16O4 B15161731 Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- CAS No. 833484-93-8](/img/structure/B15161731.png)
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- is an organic compound with the molecular formula C21H16O4. This compound is characterized by the presence of a benzoic acid moiety linked to a benzoylphenoxy group through a methylene bridge. It contains a total of 43 bonds, including 27 non-hydrogen bonds, 20 multiple bonds, and 18 aromatic bonds . The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- typically involves the benzoylation of substituted phenols under low temperature conditions. The reaction is catalyzed by anhydrous aluminum chloride, which facilitates the Fries rearrangement to yield hydroxy benzophenones . Another method involves the oxidation of 4-phenoxybenzyl alcohol using oxidizing agents such as sodium hypochlorite in the presence of phase transfer catalysts like polyethylene glycol (PEG)-400 .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The reaction parameters, such as temperature, pH, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include hydroxy benzophenones, substituted benzoic acids, and various aromatic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of bacterial infections and other diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, which is essential for bacterial cytokinesis . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, modulating their activity and exerting its biological effects.
相似化合物的比较
Benzoic acid, 4-[(2-benzoylphenoxy)methyl]- can be compared with other similar compounds, such as:
4-Phenoxybenzoic acid: Similar in structure but lacks the benzoyl group, making it less versatile in certain applications.
Benzophenone derivatives: These compounds share the benzophenone moiety but differ in their functional groups and overall reactivity.
Substituted benzoic acids: These compounds have various substituents on the benzene ring, affecting their chemical and biological properties.
The uniqueness of benzoic acid, 4-[(2-benzoylphenoxy)methyl]- lies in its combination of functional groups, which confer a wide range of reactivity and applications in different fields.
属性
CAS 编号 |
833484-93-8 |
|---|---|
分子式 |
C21H16O4 |
分子量 |
332.3 g/mol |
IUPAC 名称 |
4-[(2-benzoylphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C21H16O4/c22-20(16-6-2-1-3-7-16)18-8-4-5-9-19(18)25-14-15-10-12-17(13-11-15)21(23)24/h1-13H,14H2,(H,23,24) |
InChI 键 |
HZJQRLFSOLLWGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
![2-Methyl-5-[(phenylsulfanyl)methyl]furan](/img/structure/B15161653.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)

![4-[(1-Cyclopropylethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B15161663.png)
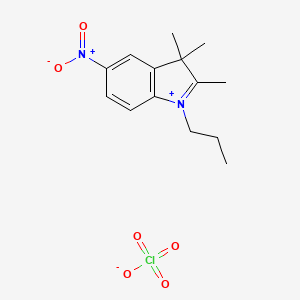

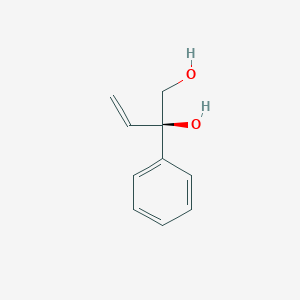
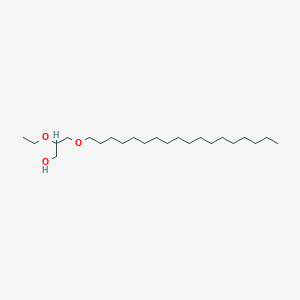
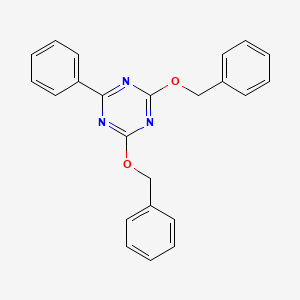
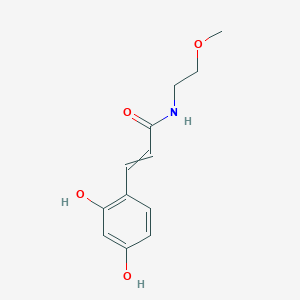
![1-(4'-Acetyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B15161704.png)
